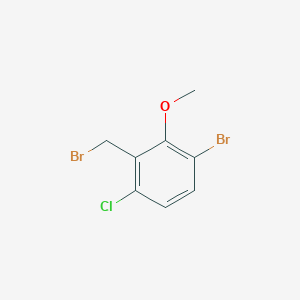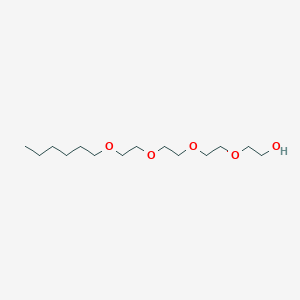
3,6,9,12-Tetraoxaoctadecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxaoctadecan-1-ol, also known as tetraethylene glycol hexyl ether or tetraethylene glycol monohexyl ether, is an organic compound with the molecular formula C14H30O5 and a molar mass of 278.389 g/mol . This compound is part of the polyethylene glycol (PEG) family, which is known for its versatile applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,6,9,12-Tetraoxaoctadecan-1-ol can be synthesized through the reaction of tetraethylene glycol with hexyl alcohol under acidic or basic conditions. The reaction typically involves the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the etherification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale etherification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxaoctadecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethers or alcohols.
Substitution: Various substituted ethers or esters.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxaoctadecan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Industry: Applied in the production of surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxaoctadecan-1-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group allows it to form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. In biological systems, it can interact with cell membranes and proteins, enhancing the solubility and bioavailability of drugs.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraoxahexadecan-1-ol: Similar structure but with a shorter alkyl chain.
3,6,9,12-Tetraoxatetradecan-1-ol: Another similar compound with an even shorter alkyl chain.
Tetraethylene glycol monomethyl ether: A related compound with a methyl group instead of a hexyl group.
Uniqueness
3,6,9,12-Tetraoxaoctadecan-1-ol is unique due to its specific alkyl chain length, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications where a balance between hydrophilicity and hydrophobicity is required.
Propiedades
Fórmula molecular |
C14H30O5 |
|---|---|
Peso molecular |
278.38 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H30O5/c1-2-3-4-5-7-16-9-11-18-13-14-19-12-10-17-8-6-15/h15H,2-14H2,1H3 |
Clave InChI |
VUEUVIPIBVJLCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



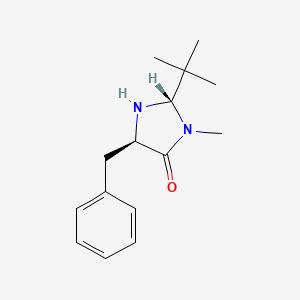
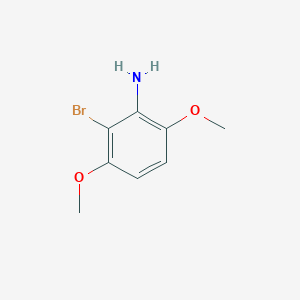
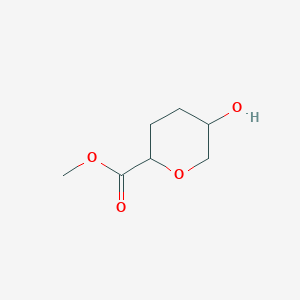
![(7-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12860217.png)
![(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbamoyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B12860228.png)

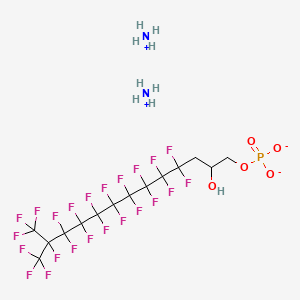
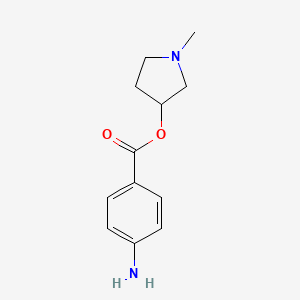
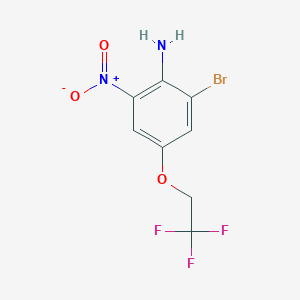
![N-(2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl)-N,N-diethylamine](/img/structure/B12860275.png)
![2-(2-Aminobenzo[d]oxazol-5-yl)acetonitrile](/img/structure/B12860284.png)

